5-(bromomethyl)-1,3-difluoro-2-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromomethyl, difluoro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1,3-difluoro-2-phenoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 1,3-difluoro-2-phenoxybenzene, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Materials Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1,3-difluoro-2-phenoxybenzene depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, through mechanisms like binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1,3-difluoro-2-phenoxybenzene
- 5-(Iodomethyl)-1,3-difluoro-2-phenoxybenzene
- 5-(Methyl)-1,3-difluoro-2-phenoxybenzene
Uniqueness
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom provides
Properties
CAS No. |
1928234-36-9 |
---|---|
Molecular Formula |
C13H9BrF2O |
Molecular Weight |
299.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.